2-Isopropoxybenzamidine hydrochloride
Description
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-propan-2-yloxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(2)13-9-6-4-3-5-8(9)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H |
InChI Key |
IOJAQFYHZXUYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=N)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights structural analogs of benzamidine hydrochloride and their similarity scores (0.91–1.00 indicates high structural overlap):
| Compound Name | Substituent | Similarity Score | Key Functional Differences |
|---|---|---|---|
| Benzamidine Hydrochloride | -H (parent compound) | 1.00 | Baseline for comparison |
| 4-Methylbenzamidine Hydrochloride | -CH₃ at position 4 | 0.98 | Increased lipophilicity |
| 3-Methylbenzamidine Hydrochloride | -CH₃ at position 3 | 0.96 | Altered steric hindrance |
| Benzamidine Hydrochloride Hydrate | -H₂O adduct | 0.94 | Enhanced solubility in polar solvents |
| [1,1'-Biphenyl]-4-carboximidamide HCl | Biphenyl extension | 0.91 | Expanded π-system for protein binding |
The 2-isopropoxy substitution introduces a bulky alkoxy group, likely reducing BBB penetration compared to the parent benzamidine but improving target specificity in peripheral tissues .
Physicochemical Properties
Key properties of benzamidine derivatives are influenced by substituents:
| Property | Benzamidine HCl | 4-Methylbenzamidine HCl | 2-Isopropoxybenzamidine HCl* |
|---|---|---|---|
| Molecular Weight (g/mol) | 156.61 | ~170.6 | ~200.7† |
| TPSA (Ų) | 52 | 52 | 61‡ |
| LogP | 1.2 | 1.8 | 2.5 |
| Solubility (H₂O) | High | Moderate | Low |
*Hypothesized values based on structural analogs.
†Estimated from the addition of isopropoxy (-OC₃H₇) to benzamidine.
‡Increased TPSA due to ether oxygen.
Hydrochloride salts generally exhibit higher aqueous solubility than free bases, as seen in ortho-Toluidine Hydrochloride (water solubility: 1.08 g/mL) compared to its free base (0.03 g/mL) .
Preparation Methods
Reaction Mechanism
This method involves converting 2-isopropoxybenzonitrile to the corresponding amidine via a Pinner reaction followed by HCl salt formation. The nitrile group reacts with ammonia or ammonium salts under acidic conditions, forming an imino ether intermediate, which is subsequently hydrolyzed to the amidine.
Optimized Protocol (CN106565541A)
-
Reactants :
-
2-Isopropoxybenzonitrile (1.0 eq)
-
Ammonium chloride (1.2 eq)
-
Ionic liquid catalyst (MIM-(CH₂)₄-MIM·2BF₄, 10 wt%)
-
-
Conditions :
-
Solvent: 90% ethanol/water
-
Temperature: 80°C, 4 h
-
H₂ pressure: 0.15 MPa
-
-
Workup :
-
Toluene extraction (2×20 mL)
-
Vacuum distillation
-
-
Yield : 98%
-
Purity : 99.5% (HPLC)
Key Advantages:
Etherification of o-Hydroxybenzamidine Derivatives
SN2-Based Ether Synthesis (CN103086920A)
This route introduces the isopropoxy group via nucleophilic substitution of a hydroxyl or halogenated precursor.
Stepwise Procedure:
Performance Data:
| Parameter | Value |
|---|---|
| Yield (crude) | 85% |
| Purity after recrystallization | 98.2% (ethanol) |
| Reaction Scale | Up to 10 kg |
Limitations:
-
Competes with elimination side reactions.
-
Requires anhydrous conditions.
Catalytic Hydrogenation of Nitro Intermediates
Reductive Amination Pathway (CN105330568A)
This method converts nitro-substituted precursors to amines followed by amidination.
Synthetic Steps:
Yield and Selectivity:
| Step | Yield | Selectivity |
|---|---|---|
| Nitro reduction | 95% | >99% |
| Amidination | 89% | 97% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Direct Amidination | 98% | 99.5% | Low | Industrial |
| Etherification | 85% | 98.2% | Moderate | Pilot-scale |
| Hydrogenation | 89% | 97% | High | Lab-scale |
Purification and Characterization
Recrystallization Protocols
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-isopropoxybenzamidine hydrochloride?
Methodological Answer:
Synthesis optimization should focus on reaction efficiency and purity. Key steps include:
- Reagent Selection : Use anhydrous conditions and high-purity starting materials to minimize side reactions (e.g., hydrolysis of the isopropoxy group) .
- Temperature Control : Maintain temperatures between 40–60°C during coupling reactions to balance reaction rate and byproduct formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the hydrochloride salt .
- Characterization : Confirm structure via H/C NMR (DMSO-d6 solvent) and LC-MS for molecular weight verification .
Basic: What analytical techniques are recommended for characterizing 2-isopropoxybenzamidine hydrochloride?
Methodological Answer:
A multi-technique approach ensures accuracy:
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Structural Confirmation :
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .
Basic: What safety protocols are critical when handling 2-isopropoxybenzamidine hydrochloride?
Methodological Answer:
Follow OSHA and REACH guidelines:
- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
Advanced: How can researchers evaluate the biological activity of 2-isopropoxybenzamidine hydrochloride in enzyme inhibition assays?
Methodological Answer:
Design dose-response studies using:
- Target Selection : Prioritize enzymes with amidine-binding pockets (e.g., serine proteases) .
- Assay Conditions :
- Controls : Include known inhibitors (e.g., benzamidine derivatives) and vehicle-only blanks .
- Data Validation : Replicate assays in triplicate and analyze via ANOVA (p < 0.05 significance) .
Advanced: How should researchers address contradictions in reported solubility data for 2-isopropoxybenzamidine hydrochloride?
Methodological Answer:
Systematically test solubility under controlled conditions:
- Solvent Screening : Use USP buffers (pH 1–10) and organic solvents (DMF, DMSO) at 25°C and 37°C .
- Techniques :
- Documentation : Report exact temperature, agitation method, and equilibration time to standardize comparisons .
Advanced: What strategies are effective for analyzing degradation products of 2-isopropoxybenzamidine hydrochloride under accelerated stability conditions?
Methodological Answer:
Implement forced degradation studies:
- Conditions : Expose to 40°C/75% RH (ICH Q1A guidelines) and UV light (ICH Q1B) for 4 weeks .
- Analysis :
- Mechanistic Insight : Compare degradation pathways to structurally similar benzamidine derivatives .
Advanced: How can computational modeling guide the design of derivatives based on 2-isopropoxybenzamidine hydrochloride?
Methodological Answer:
Use in silico tools to prioritize synthetic targets:
- Docking Studies : Model interactions with target enzymes (e.g., trypsin-like proteases) using AutoDock Vina .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity .
- ADMET Prediction : Use SwissADME to predict solubility, permeability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
